molecular formula C7H8BrNO2S B051366 (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid CAS No. 154593-58-5

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Cat. No. B051366
CAS RN: 154593-58-5
M. Wt: 250.12 g/mol
InChI Key: LKORPMMOJAJYLC-YFKPBYRVSA-N
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Description

-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, also known as S-bromo-2-amino-3-thiopropionic acid or SBATP, is an organic compound with a variety of potential applications in both scientific research and industrial processes. SBATP is a chiral molecule, meaning it has two enantiomers (mirror images) that can exist independently of one another. It is a white, crystalline solid with a melting point of 126-127°C and a molecular weight of 236.19 g/mol. It is soluble in water and slightly soluble in ethanol.

Scientific Research Applications

Fluorescence Derivatization in Biological Assays

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid has been studied for its potential in fluorescence derivatization. It has been coupled with various amino acids to evaluate its applicability as a fluorescent derivatising reagent. This has been particularly useful in biological assays where strong fluorescence and good quantum yields are needed (Frade et al., 2007).

Synthesis of Anticancer Agents

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Some specific compounds have shown significant cytotoxic activities against various cancer cell lines, highlighting its potential in cancer treatment (Saad & Moustafa, 2011).

Enantioselective Synthesis in Neuropharmacology

This compound has also been used in the enantioselective synthesis of neuroexcitant analogs, which is significant in the study of neuropharmacology. The preparation of enantiomerically pure derivatives is crucial for understanding the pharmacological effects of these compounds (Pajouhesh et al., 2000).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties. This application is particularly relevant in materials science, where the prevention of corrosion in metals is crucial (Vikneshvaran & Velmathi, 2019).

Improved Synthesis Techniques

Efforts have been made to improve the synthesis techniques for racemic (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acids, which are important for increasing the yield and purity of this compound for various applications (Kitagawa et al., 2004).

Functional Modification in Polymer Science

The compound has been used in the functional modification of polymers, such as in the preparation of poly vinyl alcohol/acrylic acid hydrogels. These hydrogels have potential applications in the medical field, including drug delivery systems (Aly & El-Mohdy, 2015).

Spectral Analysis in Chemistry

Spectral analysis of derivatives of this compound has contributed to a deeper understanding of their chemical properties, which is fundamental in the development of new chemical entities (M et al., 2022).

Biocatalysis in Pharmaceutical Manufacturing

It has been involved in biocatalytic processes, particularly in the preparation of enantiopure compounds used in pharmaceuticals. This is a key area in drug synthesis where enantiomeric purity can significantly impact the efficacy and safety of pharmaceuticals (Li et al., 2013).

Development of New Platinum Complexes

Research has been conducted on the synthesis of new platinum complexes using this compound as a scaffold. These complexes have potential applications in cancer therapy and imaging (Riccardi et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

(2S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKORPMMOJAJYLC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375932
Record name L-2-(5-Bromothienyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154593-58-5
Record name (αS)-α-Amino-5-bromo-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154593-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-(5-Bromothienyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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